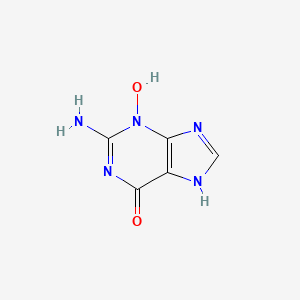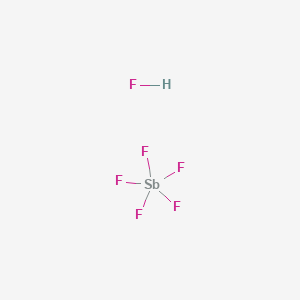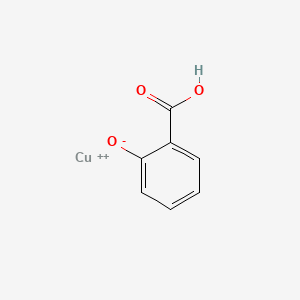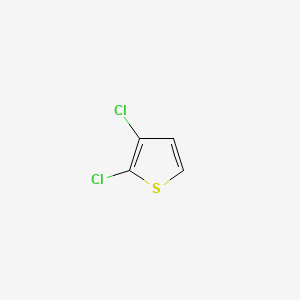
Ferric citrate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric citrate trihydrate, also known as iron(III) citrate trihydrate, is a coordination complex formed by the reaction of ferric ions with citric acid. This compound is typically found as a dark orange-red brown solid and is known for its solubility in water. This compound is used in various applications, including medicine, where it helps regulate iron levels in patients with chronic kidney disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric citrate trihydrate can be synthesized by reacting ferric hydroxide with citric acid. The process involves preparing a ferric hydroxide slurry, which is then treated with a citrate ion source. The reaction is typically carried out at elevated temperatures, around 80-100°C, and maintained for 1 to 4 hours to obtain a clear solution .
Industrial Production Methods
In industrial settings, the production of pharmaceutical-grade ferric citrate involves a one-pot process. This method combines ferric ions with a base to form ferric hydroxide, which is then treated with citric acid to yield ferric citrate. The process is designed to ensure high purity and consistency, making it suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions
Ferric citrate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions in ferric citrate can be reduced to ferrous ions under certain conditions, such as exposure to light, especially blue and ultraviolet light.
Complexation Reactions: Ferric citrate forms various coordination complexes with citric acid, which can exist in equilibrium depending on the pH and concentration of the reactants.
Common Reagents and Conditions
Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light, can reduce ferric ions to ferrous ions.
Complexation: The presence of excess citrate anions can lead to the formation of negatively charged complexes.
Major Products Formed
Scientific Research Applications
Mechanism of Action
Ferric citrate trihydrate acts by forming an insoluble compound with phosphate present in the diet, minimizing its uptake by the digestive system. This mechanism is particularly useful in patients with chronic kidney disease to regulate blood levels of phosphorus. Additionally, ferric citrate serves as an iron supplement by providing ferric ions that can be absorbed and utilized by the body .
Comparison with Similar Compounds
Similar Compounds
- Ferric ammonium citrate
- Ferric chloride
- Sodium ferrous citrate
Uniqueness
Ferric citrate trihydrate is unique due to its dual functionality as both a phosphate binder and an iron supplement. This dual action makes it particularly valuable in treating conditions like hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease .
Properties
CAS No. |
17217-76-4 |
|---|---|
Molecular Formula |
C6H14FeO10 |
Molecular Weight |
302.01 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate |
InChI |
InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2 |
InChI Key |
HCQHEELQALBYIW-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe] |
Origin of Product |
United States |
Q1: What is the role of Ferric citrate trihydrate in the context of uranium removal using nanoscale zero-valent iron particles?
A1: While the provided research paper [] focuses on carbon-supported nanoscale zero-valent iron particles for uranium removal and doesn't directly investigate this compound, it highlights the importance of understanding iron's role in the process. This compound, a source of soluble ferric iron, can be relevant in this context. When zero-valent iron particles oxidize during uranium removal, ferric iron species are generated. Studying this compound could provide insights into the behavior of these ferric iron species, their interactions with uranium, and their potential impact on the overall removal efficiency. This understanding can contribute to optimizing uranium removal strategies using iron-based materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)






